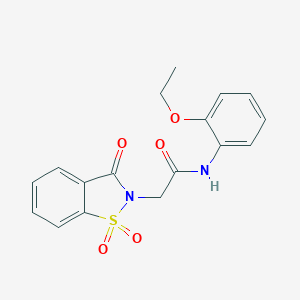

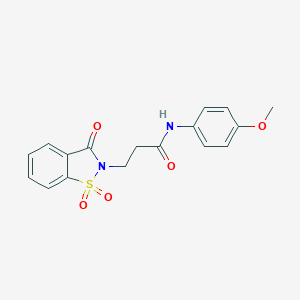

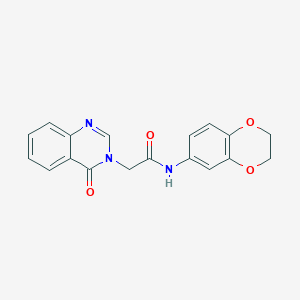

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound is also known as BZML, and it belongs to the class of benzisothiazolone derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Biological Systems

Synthesis of Labelled Compounds

The compound was used in the synthesis of labeled compounds for further study, such as N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide. These labeled compounds are valuable in tracing and studying biological pathways and interactions (Xu & Trudell, 2005).

Bioactivity against Bacteria and Algae

Novel types of the compound were synthesized and evaluated for their inhibitory effects on certain bacteria and algae. For example, one type demonstrated significant bioactivity against heterotrophic bacteria and marine chlorella, indicating potential applications in combating infections or controlling algae populations (Yu et al., 2020).

Pharmacological Aspects and Safety Profiles

Non-Hepatotoxic Analogs of Acetaminophen

In the pursuit of safer pain relief options, analogs of the compound were synthesized and evaluated. These analogs maintained analgesic properties while significantly reducing the hepatotoxicity associated with acetaminophen, indicating potential as a safer alternative for pain management (Vaccarino et al., 2007).

Inhibition of Human Mast Cell Tryptase

Certain derivatives of the compound demonstrated potent inhibitory effects on human mast cell tryptase, a critical enzyme involved in allergic responses. These derivatives present a potential therapeutic route for conditions related to excessive mast cell activation (Combrink et al., 1998).

Metabolic Studies

- Studies on Drug Metabolism: The compound was utilized in metabolic studies to understand how drugs are metabolized in the human body. These studies are crucial for drug development and safety assessments (Bernardi et al., 1979).

Synthetic Applications and Antimicrobial Activity

Synthesis of Anti-inflammatory Agents

A series of derivatives were synthesized and evaluated for anti-inflammatory activities, showcasing the compound's utility in developing new anti-inflammatory medications (Nikalje et al., 2015).

Antimycobacterial and Antitumor Activities

New derivatives were synthesized and demonstrated promising antimycobacterial and antitumor activities, indicating potential applications in treating tuberculosis and cancer (Güzel & Salman, 2006).

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-2-24-14-9-5-4-8-13(14)18-16(20)11-19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-10H,2,11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAWSBBZRRWLDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol](/img/structure/B509068.png)

![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)

![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)